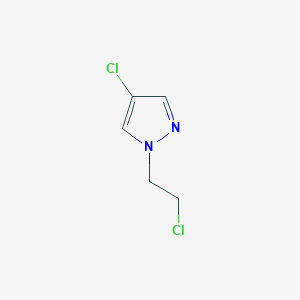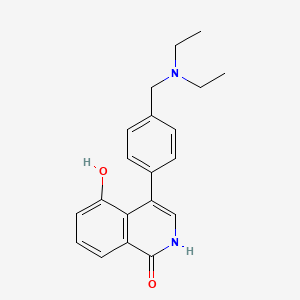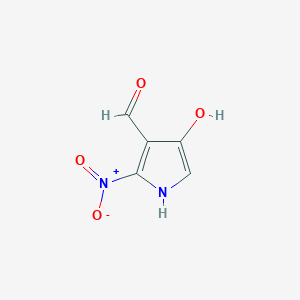
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a pyrrole ring substituted with hydroxy, nitro, and formyl groups, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by formylation and hydroxylation. The reaction conditions often involve the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the desired substitutions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxy and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydroxy and formyl groups can form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrole-3-carbaldehyde: Lacks the hydroxy and nitro groups, making it less reactive in certain chemical reactions.
4-hydroxy-1H-pyrrole-3-carbaldehyde: Similar structure but without the nitro group, leading to different reactivity and applications.
2-nitro-1H-pyrrole-3-carbaldehyde: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and reactivity.
Uniqueness
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde is unique due to the presence of all three functional groups (hydroxy, nitro, and formyl) on the pyrrole ring. This combination of substituents provides a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4N2O4/c8-2-3-4(9)1-6-5(3)7(10)11/h1-2,6,9H |
InChI Key |
BUVABAFUSGNDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N1)[N+](=O)[O-])C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
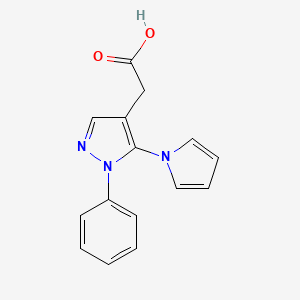
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)

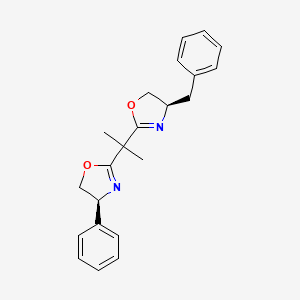
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)
